![molecular formula C14H17NO4 B1309472 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid CAS No. 872196-57-1](/img/structure/B1309472.png)
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
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Overview
Description
“3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid” is a unique chemical compound with the empirical formula C14H17NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is solid in form .
Molecular Structure Analysis
The molecular weight of the compound is 263.29 . The InChI code for the compound is 1S/C14H17NO4/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) . The SMILES string is OC(=O)c1ccccc1OCC(=O)N2CCCCC2 .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 263.29 . The InChI code for the compound is 1S/C14H17NO4/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) . The SMILES string is OC(=O)c1ccccc1OCC(=O)N2CCCCC2 .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacological Applications
Piperidine derivatives have been found to have a wide range of pharmacological applications . They have been used as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
Proteomics Research
“3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Organic Chemistry
In organic chemistry, piperidine is used as a building block in the synthesis of many pharmaceuticals . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Biological Evaluation of Potential Drugs
Piperidine derivatives are also used in the discovery and biological evaluation of potential drugs . This involves testing the biological activity of piperidine-containing compounds and assessing their potential as drugs .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it affects protein-related pathways.
Pharmacokinetics
Given its molecular weight of 2633 , it’s likely that it has good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in proteomics research , it’s likely that it affects protein function or expression.
properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSGMHLAWWTNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406371 |
Source
|
Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872196-57-1 |
Source
|
Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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